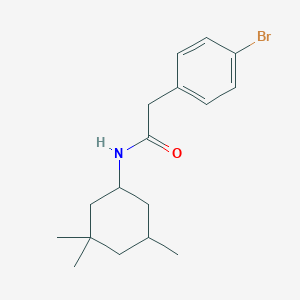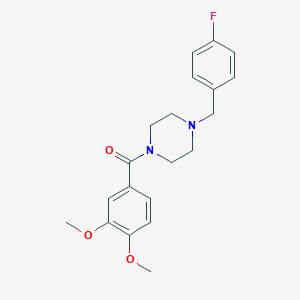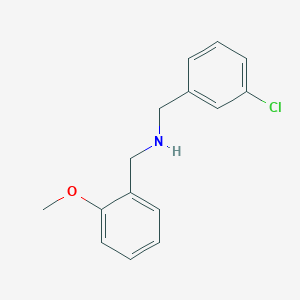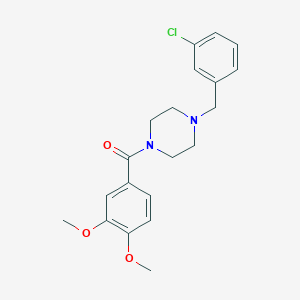![molecular formula C20H23BrN2O3 B444931 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B444931.png)
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bromomethoxybenzyl group and a methoxyphenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Bromomethoxybenzyl Intermediate: This step involves the bromination of 4-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Piperazine Substitution: The bromomethoxybenzyl intermediate is then reacted with piperazine in a solvent such as ethanol or acetonitrile under reflux conditions to form the substituted piperazine.
Methoxyphenylmethanone Addition: Finally, the substituted piperazine is reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methoxyphenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromomethoxybenzyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of [4-(3-Bromo-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, making it a useful tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity as a central nervous system agent, given the presence of the piperazine ring.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions and form stable products.
Mechanism of Action
The mechanism of action of 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring may interact with neurotransmitter receptors, while the methoxy groups could enhance its binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Chloro-4-methoxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a chlorine atom instead of bromine.
[4-(3-Bromo-4-hydroxy-benzyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom in 1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE makes it unique compared to its chloro and hydroxy analogs. Bromine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for further study.
Properties
Molecular Formula |
C20H23BrN2O3 |
|---|---|
Molecular Weight |
419.3g/mol |
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-17-5-3-4-16(13-17)20(24)23-10-8-22(9-11-23)14-15-6-7-19(26-2)18(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
TZYUYERHFYTFIK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
METHANONE](/img/structure/B444852.png)

![Methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-(4-ethylphenyl)-3-thiophenecarboxylate](/img/structure/B444855.png)

![1-(3,5-DIMETHOXYBENZOYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE](/img/structure/B444862.png)
![1-(3,5-Bis{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(3-chlorophenyl)piperazine](/img/structure/B444863.png)
METHANONE](/img/structure/B444864.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)
methanone](/img/structure/B444867.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B444870.png)
